4-(4-Fluorophenyl)butan-2-one
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Overview
Description
4-(4-Fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H11FO. It is a colorless to yellow liquid or semi-solid at room temperature and is known for its strong aromatic odor . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-(4-Fluorophenyl)butan-2-one involves the reaction of 1-bromo-4-fluorobenzene with butanone. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)butanoic acid.
Reduction: 4-(4-Fluorophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Fluorophenyl)butan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)butan-2-one
- 4-(4-Bromophenyl)butan-2-one
- 4-(4-Methylphenyl)butan-2-one
Uniqueness
4-(4-Fluorophenyl)butan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDALXIHTFDUFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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